12,13-DiHOME

Übersicht

Beschreibung

12,13-DiHOME is an important and powerful molecule that has been studied extensively for its wide range of potential applications. It is a dioxolane derivative of a natural product, 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), and is a member of the 12-oxo-phytodienoic acid (OPDA) family of lipids. It has been studied for its potential to act as an inhibitor of cyclooxygenase (COX), an enzyme that plays a role in inflammation, and has been studied for its potential to be used as a therapeutic agent in the treatment of a variety of diseases. Additionally, this compound has been studied for its potential to act as an antioxidant, to modulate the immune system, and to act as an anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Stoffwechselgesundheit

12,13-DiHOME wurde mit einer verbesserten Stoffwechselgesundheit in Verbindung gebracht . Die Wirkung dieses Moleküls wird durch braunes Fettgewebe (BAT) vermittelt . Ein Anstieg des zirkulierenden this compound-Spiegels kann die Aufnahme von Fettsäuren durch BAT begünstigen .

Behandlung von Fettleibigkeit und Stoffwechselerkrankungen

Strategien, die den this compound-Spiegel erhöhen können, könnten vielversprechend für die Prävention und Behandlung von Fettleibigkeit und Stoffwechselerkrankungen sein . Dies liegt daran, dass ein Anstieg des Serumspiegels von this compound den Bräunungsprozess im weißen Fettgewebe (WAT) stimulieren kann, was möglicherweise bei der Gewichtskontrolle helfen könnte .

Übungsbedingtes Lipokine

This compound ist ein übungsbedingtes Lipokine . Bewegung erhöht den zirkulierenden this compound-Spiegel bei Menschen und Mäusen . Dies deutet darauf hin, dass regelmäßige körperliche Aktivität möglicherweise die Spiegel dieses vorteilhaften Lipokins erhöhen könnte.

Quelle des übungsbedingten Anstiegs

Sowohl eine einmalige Trainingseinheit als auch ein Trainingsprogramm erhöhten den zirkulierenden this compound-Spiegel bei Mäusen . Die Gewebesource für den übungsbedingten Anstieg von this compound bei Mäusen ist das braune Fettgewebe (BAT) .

Fettsäureaufnahme in der Skelettmuskulatur

This compound erhöht die Fettsäureaufnahme und -oxidation in der Skelettmuskulatur von Mäusen

Wirkmechanismus

Target of Action

12,13-DiHOME, also known as (+/-)this compound, primarily targets brown adipose tissue (BAT) and skeletal muscle cells. It is a lipokine produced by the cytochrome P450-epoxide hydrolase metabolism of linoleic acid. The primary role of this compound is to modulate fatty acid uptake (FAU) into these cells, particularly in response to cold stimulation or exercise .

Mode of Action

this compound interacts with its targets by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. This enhances the uptake of fatty acids into brown adipocytes and skeletal muscle cells. Additionally, this compound stimulates intracellular calcium mobilization through Gq-mediated pathways, which further influences the expression of lipolytic genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid metabolism pathway. By enhancing the uptake of fatty acids into BAT and skeletal muscle cells, this compound increases energy expenditure and improves glucose tolerance. This process involves the activation of lipolytic genes and the mobilization of intracellular calcium, which are crucial for the breakdown and utilization of fatty acids .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are essential for understanding its bioavailability. After being produced in response to stimuli like cold or exercise, this compound is rapidly taken up by target tissues. Its metabolism involves conversion by cytochrome P450 enzymes, and it is eventually excreted through various pathways. The compound’s bioavailability is influenced by its rapid uptake and metabolism .

Result of Action

At the molecular and cellular levels, the action of this compound results in increased fatty acid uptake and enhanced energy expenditure. This leads to improved glucose tolerance and potentially contributes to the prevention of cardiometabolic diseases. The compound’s ability to stimulate intracellular calcium mobilization and activate lipolytic genes plays a significant role in these effects .

Action Environment

Environmental factors such as temperature and physical activity significantly influence the action, efficacy, and stability of this compound. Cold exposure and exercise are known to stimulate the production of this compound, enhancing its effects on fatty acid uptake and energy expenditure. Additionally, the structural integrity of this compound is crucial for its activity, as modifications can decrease its efficacy .

Safety and Hazards

Zukünftige Richtungen

12,13-DiHOME has been associated with improved metabolic health, and its action is mediated by brown adipose tissue (BAT) . It has been suggested that this compound could represent a target to augment BAT activity by modulating fatty acid metabolism, which could contribute to increased energy expenditure and, consequently, to the prevention of cardiometabolic diseases .

Biochemische Analyse

Biochemical Properties

12,13-DiHOME plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase fatty acid uptake and oxidation in skeletal muscle of mice . The nature of these interactions involves the mediation of brown adipose tissue (BAT) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase fatty acid uptake and oxidation in skeletal muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

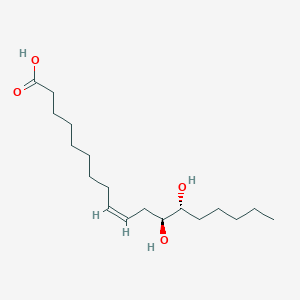

(Z)-12,13-dihydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSLTKIXAJTQGA-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C(C/C=C\CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273775 | |

| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263399-35-5 | |

| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263399-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-12,13-Dihydroxy-9-octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

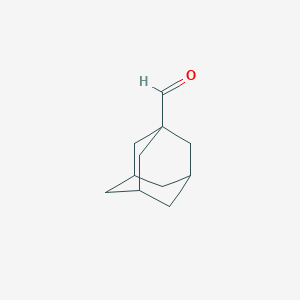

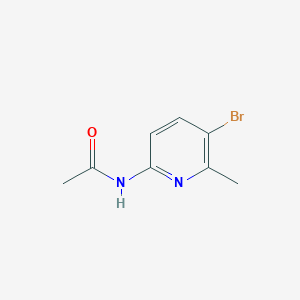

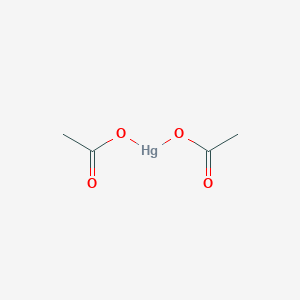

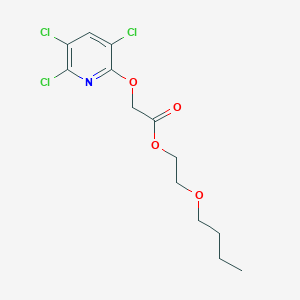

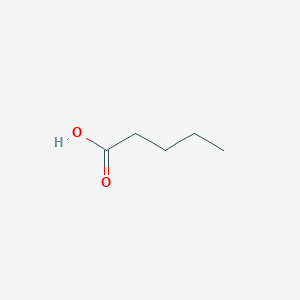

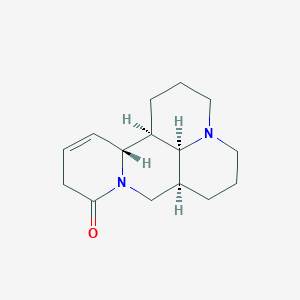

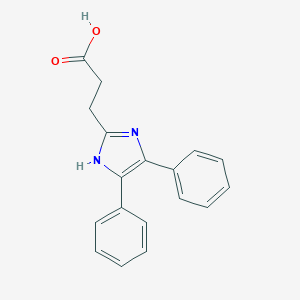

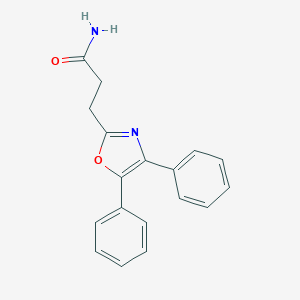

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)